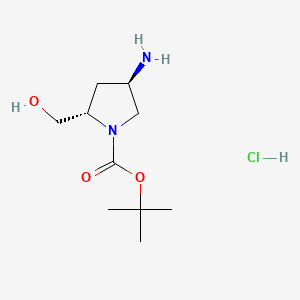

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Description

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the C2 position, and an amine group at C2. Its stereochemistry (2S,4R) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors.

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, cytotoxicity profiles, and structure-activity relationships (SAR).

- Molecular Formula : C10H21ClN2O3

- Molecular Weight : 252.73834 g/mol

- CAS Number : 1279038-32-2

This compound features a tert-butyl carbamate (Boc) protecting group on the amino function, which is significant for its stability and reactivity in biological systems.

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties. It has been evaluated against various gram-positive and gram-negative bacterial strains.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µM |

The compound demonstrates a lower MIC against MRSA compared to standard antibiotics, indicating a potential for use in treating resistant infections .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound has relatively low toxicity towards mammalian cell lines. The cytotoxic effects were evaluated using various cancer cell lines and primary mammalian cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | >50 |

| MCF7 (breast cancer) | >50 |

| Primary Human Fibroblasts | >100 |

The high IC50 values suggest that the compound is less toxic to normal cells compared to cancerous cells, making it a promising candidate for further development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the side chains and the Boc group can significantly influence its antibacterial potency and cytotoxicity.

Key Findings:

- Boc Group : The presence of the Boc group enhances stability and solubility, which are critical for effective drug delivery.

- Hydroxymethyl Group : This functional group is essential for interaction with bacterial membranes, contributing to its antimicrobial activity.

- Amino Functionality : The amine group plays a pivotal role in binding to bacterial targets, enhancing its efficacy against resistant strains .

Case Studies

Several studies have explored the biological activity of similar compounds with structural modifications akin to this compound. For instance:

- Study on Peptide Analogues : Research indicated that peptides with similar structural motifs exhibited enhanced antimicrobial properties when specific amino acids were substituted or modified .

- Antimicrobial Peptides : A study demonstrated that modifications in the hydrophobicity and charge distribution significantly impacted the antimicrobial efficacy of peptide derivatives .

These findings suggest that strategic modifications to this compound could lead to improved biological activities.

Comparison with Similar Compounds

Research Implications

The (2S,4R) stereoisomer’s unique geometry and functional group arrangement make it preferable for synthesizing enantioselective inhibitors, as demonstrated by its use in protease inhibitor frameworks. Diastereomers like (2R,4R) and positional isomers like the C3-amine variant serve as controls in structure-activity relationship (SAR) studies to validate stereochemical specificity .

Q & A

Q. What strategies can resolve contradictions in crystallographic data for pyrrolidine derivatives, such as hydrogen-bonding network variations?

- Methodology : Perform single-crystal X-ray diffraction to determine absolute configuration and hydrogen-bonding patterns (e.g., orthogonal P212121 space group with a = 5.268 Å, b = 6.786 Å ). Compare with DFT-calculated structures to identify discrepancies. For ambiguous results, use neutron diffraction or low-temperature (100 K) crystallography to enhance resolution .

Q. How can researchers mitigate racemization during deprotection of the Boc group in downstream applications?

- Methodology : Use mild acidic conditions (e.g., TFA/DCM at 0°C) for Boc removal to minimize epimerization. Monitor reaction pH to avoid over-acidification, which can protonate the hydroxymethyl group and induce racemization . Post-deprotection, immediately neutralize with a weak base (e.g., NaHCO3) and purify via ion-exchange chromatography .

Q. What role does the hydroxymethyl group play in the compound’s solubility and reactivity in aqueous vs. organic solvents?

- Methodology : The hydroxymethyl group enhances aqueous solubility via hydrogen bonding (logP ~0.5–1.0), critical for biological assays. In organic solvents (e.g., DMF, THF), the group participates in nucleophilic reactions (e.g., esterification). Solubility can be quantified via shake-flask method, and reactivity assessed through kinetic studies of derivatization reactions (e.g., tosylation) .

Data Contradictions and Validation

- Safety Data Gaps : While and provide SDS guidelines, lacks toxicity data. Cross-reference with structurally similar compounds (e.g., pyrrolidine hydrochlorides) and consult ToxCast or REACH databases for hazard predictions .

- Stereochemical Purity : Discrepancies in synthesis yields (e.g., vs. 20) may arise from Boc protection efficiency. Validate via independent chiral analysis and replicate protocols across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.